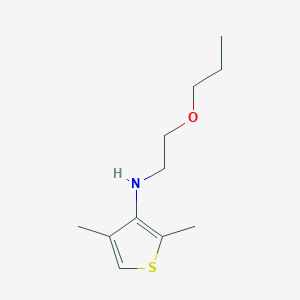
2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of sulfur in the thiophene ring imparts unique chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine can be achieved through several methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions are common, with substitution typically occurring at the C2 position of the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrothiophenes and sulfonated thiophenes.
Scientific Research Applications
2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylthiophene: A simpler thiophene derivative with similar aromatic properties.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness
2,4-Dimethyl-N-(2-propoxyethyl)thiophen-3-amine is unique due to the presence of the propoxyethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
87675-59-0 |
|---|---|
Molecular Formula |
C11H19NOS |
Molecular Weight |
213.34 g/mol |
IUPAC Name |
2,4-dimethyl-N-(2-propoxyethyl)thiophen-3-amine |
InChI |
InChI=1S/C11H19NOS/c1-4-6-13-7-5-12-11-9(2)8-14-10(11)3/h8,12H,4-7H2,1-3H3 |
InChI Key |
MKDUGCBYZCJZKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCNC1=C(SC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


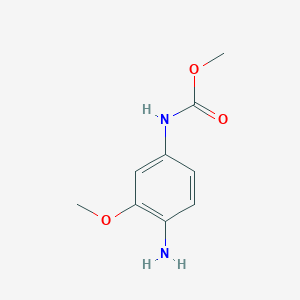

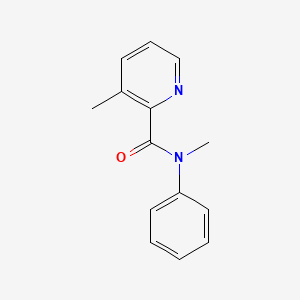
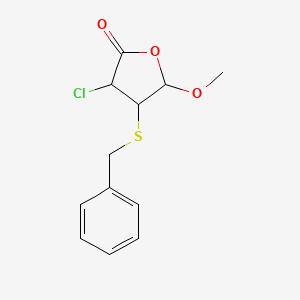
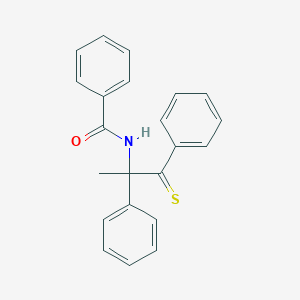
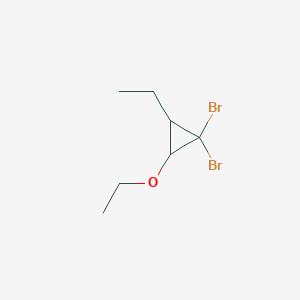
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
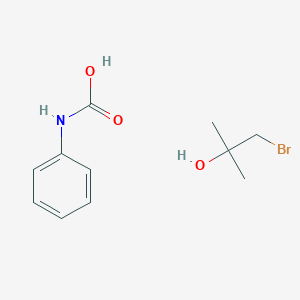
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)
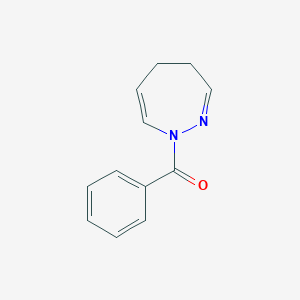
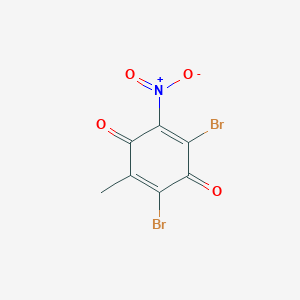
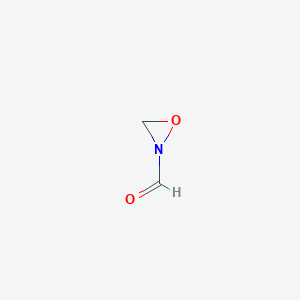
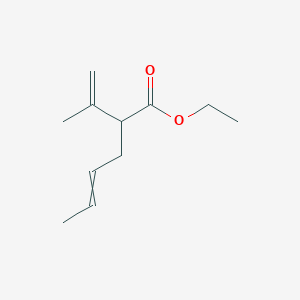
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
